ER-27319 free base
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Overview
Description
10-(3-aminopropyl)-3,4-dimethyl-9-acridinone is a member of acridines. It derives from an acridone.
Scientific Research Applications
1. Mast Cell Inhibition and Allergic Mediator Release
ER-27319 has been identified as a potent and selective inhibitor of antigen or anti-IgE-mediated degranulation in both rodent and human mast cells. This compound specifically interferes with the FcepsilonRI-mediated activation of Syk kinase in mast cells, thus inhibiting several downstream effects like tyrosine phosphorylation of phospholipase C-gamma1, inositol phosphate generation, arachidonic acid release, and the secretion of histamine and tumor necrosis factor alpha. Its specificity for mast cell Syk-induced signals highlights its potential therapeutic application in allergic diseases (Moriya et al., 1997).
2. Applications in Energy Recovery Linacs (ERLs)
Although not directly related to ER-27319, research into energy recovery linacs (ERLs) involves principles of high-power free-electron lasers and superconducting technologies. This advanced accelerator technology, exemplified in studies by Minehara and others, holds potential for applications in light source design, nuclear power plant decommissioning, and stress-corrosion cracking prevention (Minehara, 2006).
3. Engineering Research Centers (ERCs) and Technology Innovation
The impact of Engineering Research Centers (ERCs) on technological innovation, though not directly associated with ER-27319, is relevant for understanding the broader context of research and development in similar fields. ERCs have been instrumental in fostering university-industry-government collaborations, emphasizing the importance of upstream knowledge over specific products and processes, as highlighted in research by Feller and colleagues (Feller, Ailes, & Roessner, 2002).
properties
CAS RN |
175281-16-0 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one |
InChI |
InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3 |
InChI Key |
CFPDEQBPNROZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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